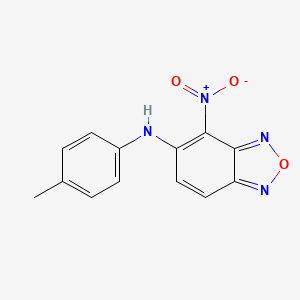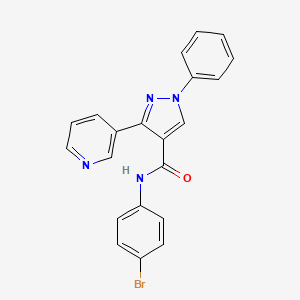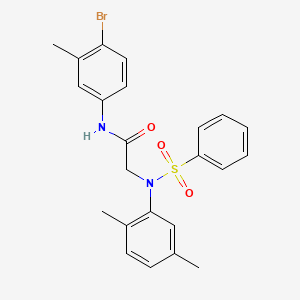
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as MNBD, is a fluorescent probe that has been widely used in scientific research applications. It is a small molecule that can selectively bind to certain proteins and enzymes, allowing researchers to study their functions and interactions in living cells and tissues.
Mécanisme D'action
MNBD works by selectively binding to certain proteins and enzymes, which causes a change in its fluorescence properties. This change can be detected using fluorescence microscopy or spectroscopy, allowing researchers to monitor the activity and localization of the target protein or enzyme. MNBD can also be used to measure changes in intracellular calcium levels, which are important for many cellular processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or cause cell death. However, it is important to note that the concentration and duration of MNBD exposure can affect its toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
MNBD has several advantages for lab experiments, including its small size, high selectivity, and sensitivity. It can be used in a variety of experimental settings and is compatible with many different cell types and imaging techniques. However, MNBD also has some limitations, including its potential toxicity at high concentrations and its limited stability in certain experimental conditions.
Orientations Futures
There are many potential future directions for the use of MNBD in scientific research. One area of focus is the development of new MNBD derivatives with improved fluorescent properties and selectivity for specific proteins and enzymes. Another area of interest is the use of MNBD in drug discovery, where it can be used to screen for potential drug candidates that can modulate enzyme activity and protein function. Additionally, MNBD can be used in combination with other imaging and analytical techniques to gain a more comprehensive understanding of cellular processes and disease mechanisms.
Méthodes De Synthèse
The synthesis of MNBD involves several steps, including the reaction of 4-methylphenylamine with 4-nitrophenyl isocyanate to form a benzoxadiazole intermediate, which is then treated with ammonium acetate to yield MNBD. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
MNBD has been used in a variety of scientific research applications, including fluorescence imaging, protein labeling, enzyme activity assays, and drug discovery. Its fluorescent properties make it a valuable tool for visualizing cellular structures and processes, such as protein localization, trafficking, and signaling pathways. MNBD can also be used to label specific proteins and enzymes, allowing researchers to track their movements and interactions in real-time. Additionally, MNBD can be used to measure enzyme activity and screen for potential drug candidates that can modulate enzyme function.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)14-11-7-6-10-12(16-20-15-10)13(11)17(18)19/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWIAWCTHQDIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5179041.png)
![2-(8,8-dimethyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179046.png)

![ethyl [2,2,2-trifluoro-1-[(5-fluoro-2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5179059.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)

![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-thienyl)acetamide](/img/structure/B5179136.png)
